Lafutidine

Overview

Description

Lafutidine is a second-generation histamine H2 receptor antagonist used primarily to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis . It is known for its multimodal mechanism of action, which includes gastroprotective activities . This compound is marketed in countries like South Korea, Japan, and India .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lafutidine can be synthesized through various methods. One common method involves aminolysis, where a compound reacts with an amine to form this compound . Another method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide, followed by condensation with another compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Lafutidine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD)

Clinical Efficacy

Lafutidine has shown significant effectiveness in treating GERD, particularly in patients experiencing heartburn. A randomized controlled trial compared this compound (10 mg twice daily) with lansoprazole (30 mg once daily) over an initial 8-week period followed by maintenance therapy. The study demonstrated that this compound was effective in improving heartburn symptoms and patient satisfaction, although it was found to be inferior to lansoprazole regarding symptom severity reduction during maintenance therapy .

Rapid Onset of Action

Research indicates that this compound provides a prompt onset of action, which is crucial for effective pain relief in GERD patients. In a study, this compound exhibited a quicker acid suppression effect compared to lansoprazole within the first six hours post-administration, highlighting its potential for on-demand treatment .

Gastric Ulcers and Antiulcer Activity

Mechanism of Action

this compound possesses both antisecretory and gastroprotective properties. It inhibits gastric acid secretion while enhancing mucosal defense mechanisms, such as increasing gastric mucosal blood flow and promoting the release of protective gastrointestinal peptides like calcitonin gene-related peptide (CGRP) and somatostatin .

Clinical Studies

In clinical settings, this compound has been shown to elevate postprandial intragastric pH levels effectively, resulting in reduced gastric acid secretion after meals. A study involving healthy volunteers demonstrated that this compound significantly increased plasma concentrations of CGRP and somatostatin, which are associated with gastroprotection .

Peripheral Neuropathy

Case Studies and Efficacy

Recent investigations have explored the use of this compound in treating paclitaxel-induced peripheral neuropathy. A randomized trial indicated that this compound, combined with tocopherol nicotinate, resulted in symptomatic improvement in 45% of patients who had developed peripheral neuropathy after chemotherapy . This suggests potential applications for this compound beyond gastrointestinal disorders.

Comparison with Other Medications

Efficacy Against Other H2-Receptor Antagonists and Proton Pump Inhibitors (PPIs)

this compound has been compared with other medications such as rabeprazole and famotidine in various studies. In one trial, this compound showed superior symptom relief compared to rabeprazole in patients with dyspepsia, indicating its effectiveness as an empirical treatment option . However, it is essential to note that while this compound is effective, it may not always outperform PPIs like lansoprazole in terms of overall symptom management for GERD patients .

Summary Table of this compound Applications

Mechanism of Action

Lafutidine exerts its effects by preventing the secretion of gastric acid through histamine H2 receptor antagonism . It also activates calcitonin gene-related peptide, stimulating nitric oxide production and regulating gastric mucosal blood flow . Additionally, this compound increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-related injury .

Comparison with Similar Compounds

Lafutidine is compared with other histamine H2 receptor antagonists such as famotidine and ranitidine. While all these compounds inhibit gastric acid secretion, this compound is unique due to its additional gastroprotective effects and ability to stimulate nitric oxide production . Similar compounds include:

- Famotidine

- Ranitidine

- Cimetidine

This compound’s unique properties make it a valuable option for treating gastrointestinal disorders, offering benefits beyond those of other H2 receptor antagonists .

Biological Activity

Lafutidine is a novel gastroprotective agent primarily used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). It operates through multiple mechanisms, distinguishing itself from traditional H2-receptor antagonists and proton pump inhibitors. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and clinical findings.

This compound exhibits a multifaceted approach to gastric protection:

- H2-Receptor Antagonism : this compound blocks H2 receptors, leading to a reduction in gastric acid secretion. This mechanism is crucial in managing conditions associated with excessive gastric acidity.

- Cytoprotection : The compound enhances the synthesis of protective mucus in the gastric lining, promoting mucosal healing and providing a barrier against irritants.

- Modulation of Neurotransmitters : this compound increases levels of calcitonin gene-related peptide (CGRP) and somatostatin, which play significant roles in inhibiting gastrin release and enhancing mucosal blood flow .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : this compound is primarily absorbed in the upper part of the small intestine, with a bioavailability that varies based on formulation. A study indicated that a novel raft formulation achieved a Cmax of 231.66 ng/mL compared to 201.73 ng/mL for the marketed formulation .

- Half-Life : The biological half-life allows for effective plasma concentrations post-administration, supporting its therapeutic use.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Novel Raft Formulation | Marketed Formulation |

|---|---|---|

| Cmax (ng/mL) | 231.66 ± 0.46 | 201.73 ± 0.19 |

| Tmax (h) | 4.0 ± 0.06 | 1 ± 0.07 |

| AUC0-∞ (ng·h/mL) | 1989.79 ± 1.02 | 623.18 ± 0.55 |

| Mean Residence Time | 7.0309 | 2.056 |

Biological Effects

Research has demonstrated that this compound not only protects the gastric mucosa but also promotes healing:

- Gastroprotective Effects : Studies indicate that this compound enhances gastric mucosal blood flow and increases mucus secretion, which are vital for protecting against ulceration .

- Epithelial Restitution : this compound accelerates the repair processes in chronic gastric or duodenal ulcers, significantly reducing recurrence rates .

Case Studies and Clinical Trials

Clinical investigations have highlighted this compound's efficacy compared to other antiulcer medications:

- In a comparative study with famotidine, this compound was found to be more effective in elevating postprandial intragastric pH levels and increasing plasma CGRP concentrations .

- A microdose clinical trial indicated that this compound maintains effective blood concentrations with minimal side effects, suggesting it is safe for use even at lower doses .

Q & A

Q. Basic: What analytical methods are commonly validated for quantifying Lafutidine in bulk and pharmaceutical formulations?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. Key parameters include:

- Mobile phase : 0.1M ammonium acetate buffer (pH 7.5):methanol (80:20 v/v) for RP-HPLC or acetonitrile:phosphate buffer (30:70) for combined dosage forms .

- Detection : UV at 290 nm for bulk API or 276 nm for multi-drug formulations .

- Validation : Follows ICH Q2(R1) guidelines, including precision (RSD ≤1.5% for method precision), accuracy (80–120% recovery), and robustness (deliberate variations in flow rate, column temperature) .

Q. Basic: What synthetic routes are reported for this compound, and what intermediates are critical?

Answer:

Two primary routes involve:

THF/NaH-mediated coupling : Reacting 2-bromo-4-(piperidin-1-ylmethyl)pyridine (I) with 4-amino-2(Z)-buten-1-ol (II) to form intermediate III, followed by EDCI-mediated condensation with 2-(2-furylmethylsulfonyl)acetic acid (IV) .

Toluene/NaOH reflux : Using 2-bromopyridine-4-carbaldehyde (I) and 4-(tetrahydropyranyloxy)-2(Z)-buten-1-ol (II) to generate intermediates VII and IX, with final deprotection via p-toluenesulfonic acid .

Q. Advanced: How can method precision and accuracy be ensured during impurity profiling of this compound?

Answer:

- System precision : Analyze system suitability mixtures (SSM) six times; RSD for peak areas should be ≤1.3% .

- Intermediate precision : Use different analysts, columns, and days; RSD ≤1.5% .

- Accuracy : Spike impurities at LOQ to 150% levels; recovery 80–120% via triplicate analysis .

Q. Advanced: How to resolve contradictions between forced degradation data and mass balance outcomes?

Answer:

- Forced degradation : Expose this compound to acid (HCl), alkali (NaOH), and peroxide (H₂O₂). Significant degradation occurs in these conditions, but mass balance (assay + degradants) should remain 95–105% .

- Resolution : If discrepancies arise, verify peak purity (angle < threshold) and ensure all degradants are chromatographically resolved .

Q. Advanced: How does this compound’s polymorphic behavior influence analytical development?

Answer:

Polymorphism (e.g., crystalline vs. amorphous forms) affects solubility and dissolution. Use:

- Identification : UV spectrophotometry (methanol solution at 1:20,000) .

- Quantification : XRPD or DSC to monitor crystal form changes during stability studies .

Q. Advanced: What experimental designs optimize stability-indicating UPLC methods?

Answer:

- Gradient elution : Separate this compound from impurities A–D with resolution >2.0 .

- Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) .

- Forced degradation : Validate method stability under stress (e.g., 48-hour room temperature storage) .

Q. Advanced: How to correlate in vitro dissolution of solid dispersions with in vivo bioavailability?

Answer:

- Formulation : Use hot-melt extrusion (HME) with Soluplus® and surfactants (PEG 400, Lutrol F127) to enhance solubility .

- IVIVC : Apply Wagner-Nelson or Level A correlations comparing dissolution profiles (e.g., 85% release in 60 min) to pharmacokinetic data .

Q. Advanced: What challenges arise in gastro-retentive delivery systems (GRDDS) for this compound?

Answer:

- Design : Use Box-Behnken models to optimize raft-forming systems. Key parameters: viscosity (200–400 cP), buoyancy (>12 hours), and gel strength (≥50 g/cm²) .

- Drug release : Sustain >90% release over 8 hours using HPMC K4M and sodium alginate .

Q. Basic: Which physicochemical properties of this compound are critical for formulation?

Answer:

- Solubility : Freely soluble in acetic acid, sparingly in ethanol, insoluble in water .

- Stability : Degrades under oxidative and hydrolytic stress; requires pH-controlled formulations .

Q. Advanced: How do surfactants enhance this compound’s solubility in solid dispersions?

Answer:

Properties

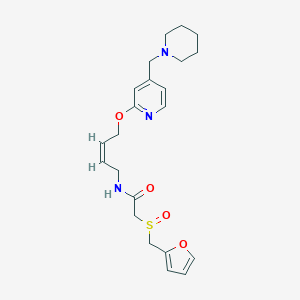

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861250 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-[4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7 | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.